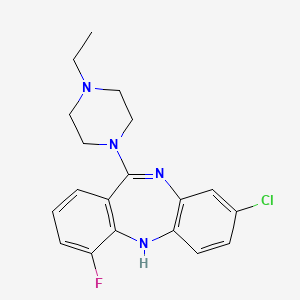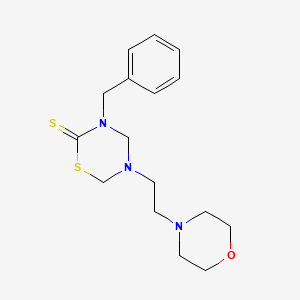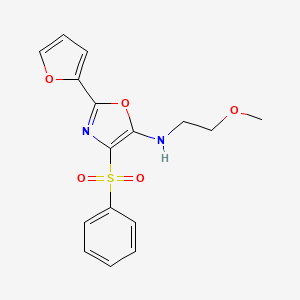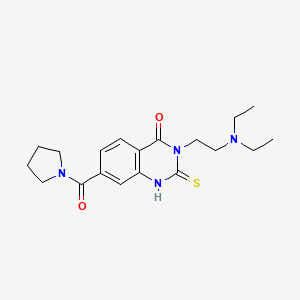
2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one, also known as FNPy, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPy belongs to the pyridazinone class of compounds and has a unique chemical structure that makes it a promising candidate for various biological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and related derivatives are synthesized via various chemical reactions, showing the versatility and adaptability of this chemical structure for different scientific applications. For example, the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids as potent anticancer agents demonstrates the compound's utility in developing new therapeutic agents. These hybrids show significant cytotoxicity against cancer cell lines, emphasizing the compound's potential in anticancer drug development (Hosamani et al., 2015).
Anticancer Activities
- A study on the synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET highlights the compound's application in diagnostic imaging. This research indicates the compound's role in developing novel imaging agents for detecting and monitoring cardiac diseases (Mou et al., 2012).
Biological Activity and Drug Discovery
- The compound's derivatives have been explored for various biological activities, including antimicrobial and antioxidant properties. For instance, the synthesis and evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant agents demonstrate the compound's potential in addressing microbial infections and oxidative stress (Chauhan et al., 2018).
Molecular Docking Studies
- Molecular docking studies have been conducted to assess the anticancer activity of new 3(2H)-one pyridazinone derivatives, further emphasizing the compound's relevance in drug discovery and development. These studies aim to identify potential therapeutic targets and understand the compound's mechanism of action at the molecular level (Mehvish & Kumar, 2022).
Versatile Synthons for Heterocyclic Systems
- The compound serves as a versatile synthon for the synthesis of benzo-annelated heterocyclic systems, showcasing its utility in organic synthesis and the development of novel chemical entities with potential pharmaceutical applications (Heinisch et al., 1994).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-14-5-1-12(2-6-14)11-20-17(22)10-9-16(19-20)13-3-7-15(8-4-13)21(23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCMMILJDCKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


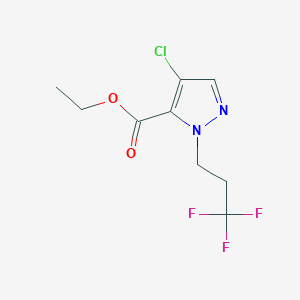
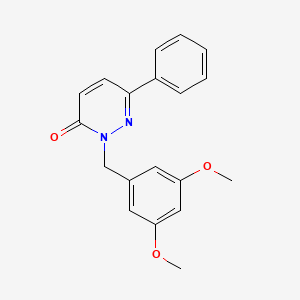
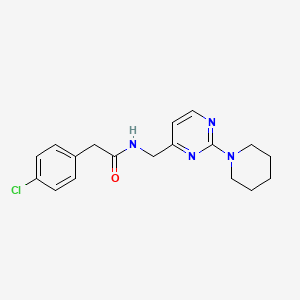
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

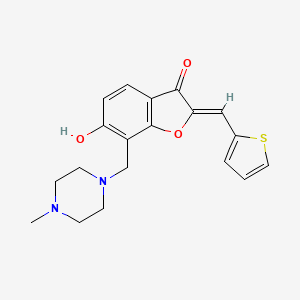
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)
